Cas no 1226433-56-2 (N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide)

N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide is a synthetic organic compound featuring a thiazole core linked to a pyrimidine moiety and an acetamide group. Its molecular structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or bioactive intermediates. The presence of the pyrimidinyl-thiazole motif may confer selective binding affinity for biological targets, while the isopropylphenyl group enhances lipophilicity, influencing pharmacokinetic properties. This compound is of interest for research applications in drug discovery, where its modular design allows for further derivatization. Analytical characterization confirms high purity and stability, making it suitable for exploratory studies in biochemical and pharmacological contexts.
N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide structure
1226433-56-2 structure
商品名:N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide
CAS番号:1226433-56-2
MF:C18H19N5OS
メガワット:353.441361665726
CID:6256472
PubChem ID:49677915

N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide
    • F5949-0188
    • VU0528738-1
    • N-(2-propan-2-ylphenyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
    • N-[2-(propan-2-yl)phenyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
    • N-(2-isopropylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
    • 1226433-56-2
    • AKOS024528150
    • インチ: 1S/C18H19N5OS/c1-12(2)14-6-3-4-7-15(14)22-16(24)10-13-11-25-18(21-13)23-17-19-8-5-9-20-17/h3-9,11-12H,10H2,1-2H3,(H,22,24)(H,19,20,21,23)
    • InChIKey: IBJBPQBXFRYCCW-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC2N=CC=CN=2)=NC(=C1)CC(NC1C=CC=CC=1C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 353.13103142g/mol
  • どういたいしつりょう: 353.13103142g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 430
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5949-0188-25mg
N-[2-(propan-2-yl)phenyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
1226433-56-2
25mg
$109.0 2023-09-09
Life Chemicals
F5949-0188-5μmol
N-[2-(propan-2-yl)phenyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
1226433-56-2
5μmol
$63.0 2023-09-09
Life Chemicals
F5949-0188-20μmol
N-[2-(propan-2-yl)phenyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
1226433-56-2
20μmol
$79.0 2023-09-09
Life Chemicals
F5949-0188-2mg
N-[2-(propan-2-yl)phenyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
1226433-56-2
2mg
$59.0 2023-09-09
Life Chemicals
F5949-0188-4mg
N-[2-(propan-2-yl)phenyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
1226433-56-2
4mg
$66.0 2023-09-09
Life Chemicals
F5949-0188-1mg
N-[2-(propan-2-yl)phenyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
1226433-56-2
1mg
$54.0 2023-09-09
Life Chemicals
F5949-0188-10mg
N-[2-(propan-2-yl)phenyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
1226433-56-2
10mg
$79.0 2023-09-09
Life Chemicals
F5949-0188-50mg
N-[2-(propan-2-yl)phenyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
1226433-56-2
50mg
$160.0 2023-09-09
Life Chemicals
F5949-0188-10μmol
N-[2-(propan-2-yl)phenyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
1226433-56-2
10μmol
$69.0 2023-09-09
Life Chemicals
F5949-0188-20mg
N-[2-(propan-2-yl)phenyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
1226433-56-2
20mg
$99.0 2023-09-09

N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide 関連文献

N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamideに関する追加情報

N-2-(Propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide: A Comprehensive Overview

N-2-(Propan-2-yl)phenyl is a key structural component of the compound in question, contributing to its unique chemical properties. This moiety is derived from a propanone group attached to a phenyl ring, which is a common feature in many organic compounds due to its stability and reactivity. The phenyl group plays a significant role in the compound's aromaticity, which is crucial for its electronic properties and potential applications in various fields such as pharmaceuticals and materials science.

The 1,3-thiazole ring system is another critical component of this compound. Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, known for their versatility in organic synthesis. The presence of a thiazole ring often enhances the compound's ability to act as a ligand in coordination chemistry or as a bioactive molecule in medicinal chemistry. Recent studies have highlighted the potential of thiazole-containing compounds in anti-inflammatory and anticancer therapies, making this aspect particularly relevant.

The pyrimidine moiety within the structure adds another layer of complexity and functionality. Pyrimidines are aromatic heterocycles with two nitrogen atoms at positions 1 and 3. They are fundamental building blocks in nucleic acids and are widely used in drug design due to their ability to interact with biological targets such as enzymes and receptors. The integration of a pyrimidine ring into this compound suggests potential applications in antiviral and antitumor drug development.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of complex molecules like this one with greater accuracy. For instance, density functional theory (DFT) calculations have been employed to study the electronic structure of similar compounds, providing insights into their stability, reactivity, and potential interactions with biological systems. These computational tools are invaluable for guiding experimental efforts and optimizing synthetic routes.

In terms of synthesis, the construction of this compound likely involves multi-step reactions that incorporate various functional groups. The synthesis may begin with the preparation of the thiazole ring using a thioamide intermediate, followed by nucleophilic substitution or coupling reactions to introduce the pyrimidine and propanophenyl groups. Protecting group strategies may also be employed to ensure regioselectivity during these transformations.

The application of this compound extends beyond traditional chemical synthesis. Its unique structure makes it a promising candidate for use in advanced materials such as organic light-emitting diodes (OLEDs) or sensors. For example, the aromaticity and conjugation within the molecule could enhance its electronic conductivity, making it suitable for use in flexible electronics or energy storage devices.

Furthermore, recent research has emphasized the importance of green chemistry principles in organic synthesis. This includes minimizing waste generation, using renewable feedstocks, and employing energy-efficient reaction conditions. The synthesis of this compound could potentially be optimized to align with these principles by incorporating catalytic processes or biodegradable solvents.

In conclusion, N-2-(propan-2-yl)phenyl-2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}acetamide represents a sophisticated molecule with diverse functional groups that offer significant potential for application across multiple disciplines. By leveraging cutting-edge research findings and adhering to best practices in synthetic methodology, this compound could play a pivotal role in advancing both academic research and industrial innovation.

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